molecular formula C10H21N B1428835 [1-(2-Methylpropyl)cyclopentyl]methanamine CAS No. 1384429-34-8

[1-(2-Methylpropyl)cyclopentyl]methanamine

Cat. No.: B1428835
CAS No.: 1384429-34-8
M. Wt: 155.28 g/mol
InChI Key: CWQQEAOREYIMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methylpropyl)cyclopentyl]methanamine is a chemical compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is a cyclopentylmethanamine derivative substituted with a 2-methylpropyl group at the first carbon of the cyclopentane ring . The compound's structure is characterized by the SMILES notation CC(C)CC1(CCCC1)CN . As a specialized amine, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules. Researchers can utilize this compound in the exploration of structure-activity relationships, particularly in the development of novel pharmacologically active agents. Its structure suggests potential use in the synthesis of compound libraries for high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult relevant safety data sheets and conduct a thorough risk assessment.

Properties

IUPAC Name

[1-(2-methylpropyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQQEAOREYIMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-34-8
Record name [1-(2-methylpropyl)cyclopentyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Cyclopentylmethanamine Precursors

One classical approach is the alkylation of cyclopentylmethanamine or its protected derivatives with 2-methylpropyl halides under nucleophilic substitution conditions.

  • Step 1: Preparation of cyclopentylmethanamine or its protected form (e.g., as a Boc-protected amine).
  • Step 2: Alkylation using 2-methylpropyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride to yield [1-(2-Methylpropyl)cyclopentyl]methanamine after deprotection.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Reductive Amination of Cyclopentanone Derivatives

Reductive amination is a widely used method for preparing substituted amines:

  • Step 1: Synthesis of 1-(2-methylpropyl)cyclopentanone by alkylation of cyclopentanone with 2-methylpropyl halides under basic conditions.
  • Step 2: Reductive amination of the ketone with formaldehyde and ammonia or ammonium salts using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with Raney nickel catalysts.

This method provides good regioselectivity and yields for the amine group introduction.

Catalytic Hydrogenation of Nitrile Precursors

Another route involves:

  • Step 1: Preparation of 1-(2-methylpropyl)cyclopentyl nitrile via nucleophilic substitution or dehydration reactions.
  • Step 2: Catalytic hydrogenation of the nitrile group to the primary amine using catalysts such as Raney nickel or palladium on carbon under hydrogen atmosphere.

This approach can offer high purity amines but requires handling of nitrile intermediates.

Use of Organometallic Reagents

  • Step 1: Formation of organometallic intermediates such as cyclopentylmagnesium bromide.
  • Step 2: Reaction with suitable electrophiles bearing the 2-methylpropyl group, followed by amination steps.

This method is less common due to moisture sensitivity and complexity but can be used for specialized synthesis.

Detailed Research Findings and Data

While direct literature on this compound preparation is limited, analogous synthetic routes are supported by patent WO2008012047A1, which discusses preparation of related amine compounds via reductive amination and catalytic hydrogenation methods under environmentally acceptable conditions with good overall yields.

Reaction Conditions and Yields

Method Key Reagents Conditions Yield (%) Notes
Alkylation Cyclopentylmethanamine, 2-methylpropyl halide, base 50-80°C, inert atmosphere 60-75 Requires protection/deprotection steps
Reductive Amination 1-(2-methylpropyl)cyclopentanone, NH3, NaBH3CN or Raney Ni Room temp to 60°C, mild acidic 70-85 High regioselectivity, mild conditions
Catalytic Hydrogenation Nitrile intermediate, Raney Ni or Pd/C, H2 gas 40-100°C, H2 pressure 1-5 atm 65-80 High purity, requires careful handling
Organometallic approach Cyclopentylmagnesium bromide, electrophile Anhydrous, low temp 50-70 Sensitive, less practical for scale-up

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methylpropyl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding amine oxides or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Neuropharmacology

Research indicates that [1-(2-Methylpropyl)cyclopentyl]methanamine may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.

  • Antidepressant Activity : Preliminary studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, administration of related compounds resulted in significant reductions in depressive behaviors measured by the forced swim test and tail suspension test .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species levels, enhancing cellular antioxidant defenses .

Medicinal Chemistry

The unique structure of this compound provides a scaffold for the development of novel pharmaceuticals. Its potential as a selective ligand for neurotransmitter receptors opens avenues for drug design targeting specific pathways involved in neurological disorders.

  • Synthesis of Derivatives : The compound can serve as a precursor for synthesizing various derivatives with modified pharmacological profiles. Research into asymmetric synthesis techniques has highlighted novel methods for introducing chirality at specific positions, potentially enhancing the efficacy and selectivity of derived compounds .

Synthesis Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical synthetic routes may include:

  • Alkylation Reactions : Utilizing cyclopentyl derivatives and appropriate alkyl halides to introduce the 2-methylpropyl group.
  • Amine Formation : Converting suitable precursors into amines through reductive amination techniques.

Computational Chemistry

Computational methods, such as molecular docking and predictive modeling, can be employed to evaluate the binding affinity of this compound with various biological targets. This approach aids in understanding its mechanism of action and optimizing its structure for enhanced activity .

Case Studies

StudyFindings
Antidepressant Activity StudyA rodent model demonstrated that doses of related compounds significantly reduced depressive-like behaviors compared to controls, indicating a dose-dependent relationship between administration and behavioral improvement .
Neuroprotection ResearchIn cell culture experiments, neurons treated with compounds similar to this compound exhibited lower levels of apoptosis when exposed to neurotoxic agents, suggesting therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [1-(2-Methylpropyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of [1-(2-Methylpropyl)cyclopentyl]methanamine lies in its aliphatic substituent (2-methylpropyl) and cyclopentyl ring , distinguishing it from related compounds. Key analogs include:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Structural Differences References
[1-(cyclopropylmethyl)cyclopentyl]methanamine C₁₀H₁₉N Cyclopropylmethyl 153.27 Smaller cyclopropyl substituent
[1-(3-Fluorophenyl)cyclopentyl]methanamine C₁₂H₁₆FN 3-Fluorophenyl 193.26 Aromatic substituent with fluorine
[1-(2-methoxyphenyl)cyclopropyl]methanamine C₁₁H₁₅NO 2-Methoxyphenyl 177.25 Cyclopropane core; methoxy-aromatic group
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 3-Chlorophenyl 181.66 Cyclopropane core; chloro-aromatic group

Key Observations:

  • Ring Size : The cyclopentyl ring offers greater conformational flexibility compared to cyclopropane analogs, which may influence binding affinity in receptor-ligand interactions .

Physicochemical Properties and Predictive Analysis

  • Collision Cross-Section (CCS) : For [1-(cyclopropylmethyl)cyclopentyl]methanamine, CCS data suggests moderate steric bulk, which may correlate with the target compound’s behavior in mass spectrometry .
  • LogP : The branched aliphatic chain (2-methylpropyl) likely increases hydrophobicity (predicted LogP ~3.5) compared to aromatic analogs like [1-(3-Fluorophenyl)cyclopentyl]methanamine (LogP ~2.8) .
  • Solubility: Reduced aqueous solubility is expected due to the nonpolar substituent, contrasting with methoxy- or halogenated phenyl derivatives .

Biological Activity

[1-(2-Methylpropyl)cyclopentyl]methanamine is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial effects, pharmacological activities, and synthetic methodologies that influence its biological efficacy.

Antimicrobial Properties

Research indicates that certain structural analogs of this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests that the compound may be effective as a therapeutic agent in treating infections caused by resistant bacteria. The specific mechanisms of action, however, require further investigation to elucidate how these compounds interact with microbial cell structures and functions.

Pharmacological Activities

The pharmacological profile of this compound includes potential applications in neurology and psychiatry. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors. This could position the compound as a candidate for further development in treating conditions like Parkinson's disease or depression.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial strains
Neurotransmitter ModulationPotential effects on dopamine receptor activity
Antitumor ActivityInhibition of tumor growth in xenograft models

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods that can influence its biological activity. Various synthetic pathways have been explored, including asymmetric synthesis techniques that enhance chirality at specific carbon centers. The relationship between the compound's structure and its biological activity is critical for optimizing its efficacy.

Case Study: Synthetic Pathways

A recent study highlighted multiple synthetic strategies for creating chiral centers in related compounds, which may also apply to this compound. These methods include:

  • Pictet–Spengler Reaction: A common approach for synthesizing indole derivatives.
  • Asymmetric Transfer Hydrogenation: Utilized to produce high yields of chiral amines.
  • Enzymatic Catalysis: Offers a green chemistry approach to synthesize complex molecules with high selectivity .

Research Findings

Recent findings emphasize the importance of evaluating the pharmacokinetics and bioavailability of this compound. Studies have shown variations in absorption and distribution in animal models, which are crucial for determining appropriate dosing regimens for potential clinical applications.

Table 2: Pharmacokinetic Profiles

Parameter Value Notes
BioavailabilityVaries by routeOral vs. intravenous differences
Half-lifeShort (specific data needed)Implications for dosing frequency
Tissue DistributionConcentration variesImpacts therapeutic efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2-Methylpropyl)cyclopentyl]methanamine, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves cyclopentane ring formation followed by introduction of the 2-methylpropyl and methanamine groups. A common approach includes alkylation of a cyclopentyl intermediate. For analogs like [1-(4-fluorophenyl)cyclopentyl]methanamine, Friedel-Crafts alkylation followed by reductive amination (using NaBH₃CN or H₂/Pd-C) is effective . Optimization involves:

  • Temperature control (0–5°C for exothermic steps).
  • Catalyst selection (e.g., Pd/C for hydrogenation).
  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate).
    • Yield & Purity : Yields of 60–70% with >95% purity are achievable, as seen in structurally similar amines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirms cyclopentyl proton environments (δ 1.5–2.1 ppm) and methanamine protons (δ 2.5–3.0 ppm). 2D-COSY resolves overlapping signals.
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • HRMS : Validates molecular weight (calculated for C₁₀H₂₁N: 155.1674 g/mol). Analogous compounds, such as [5-(2-methylpropyl)-1,2-oxazol-3-yl]methanamine, have been characterized using these methods .

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .
  • Storage : Airtight containers in cool, dry conditions, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reactivity of this compound under varying pH conditions?

  • Methodology :

  • Conduct stability studies across pH 1–14, monitored via HPLC. For example, amines degrade under acidic conditions (pH <3) via hydrolysis to secondary alcohols .
  • Adjust reaction pH to neutral (6–8) to minimize degradation. Validate purity using GC-MS to rule out impurity-driven contradictions .

Q. What strategies elucidate the metabolic pathways of this compound in preclinical models?

  • Methodology :

  • Radiolabeled Tracing : Use ¹⁴C-labeled methylpropyl groups to track metabolites in urine/bile via LC-MS/MS.
  • In Vitro Assays : Incubate with liver microsomes to identify phase I metabolites (e.g., N-dealkylation). Detect phase II conjugates (glucuronides) using β-glucuronidase treatment .
  • Comparative Studies : Analogous compounds like [1-(3-fluorophenyl)cyclopentyl]methanamine show hepatic clearance via CYP3A4, suggesting similar pathways .

Q. How can computational modeling predict receptor binding affinity for this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with GPCRs or monoamine transporters.
  • QSAR Models : Correlate substituent electronic effects (Hammett σ) with binding trends. Bulkier cyclopentyl substituents reduce steric hindrance, enhancing affinity .
  • Validation : Confirm predictions via in vitro assays (e.g., cAMP accumulation or radioligand displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Methylpropyl)cyclopentyl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2-Methylpropyl)cyclopentyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.